(2-Methoxyethyl)(1-phenylethyl)amine

Analytical Chemistry Medicinal Chemistry Procurement

(2-Methoxyethyl)(1-phenylethyl)amine (CAS 1019499-28-5) is a chiral secondary amine with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol. It belongs to the phenylethylamine class and features a 2-methoxyethyl group substituted on the amine nitrogen.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 1019499-28-5
Cat. No. B3201554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxyethyl)(1-phenylethyl)amine
CAS1019499-28-5
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NCCOC
InChIInChI=1S/C11H17NO/c1-10(12-8-9-13-2)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3
InChIKeyGQGYWDLGMZPBIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Methoxyethyl)(1-phenylethyl)amine (CAS 1019499-28-5): A Chiral Secondary Amine Building Block for Medicinal Chemistry and Asymmetric Synthesis


(2-Methoxyethyl)(1-phenylethyl)amine (CAS 1019499-28-5) is a chiral secondary amine with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . It belongs to the phenylethylamine class and features a 2-methoxyethyl group substituted on the amine nitrogen. The compound is supplied as a liquid with a purity of 95% . Its structure, which includes a chiral center at the 1-phenylethyl carbon, distinguishes it from related achiral analogs and positions it as a versatile scaffold for the synthesis of enantiomerically enriched compounds and as a building block in medicinal chemistry research .

Why Generic Substitution of (2-Methoxyethyl)(1-phenylethyl)amine (CAS 1019499-28-5) Fails in Structure-Activity Relationship (SAR) Studies and Chiral Applications


Generic substitution of (2-Methoxyethyl)(1-phenylethyl)amine with other phenylethylamine derivatives or secondary amines is not straightforward due to the critical influence of its specific substitution pattern and stereochemistry on both physicochemical properties and biological interactions. The 1-phenylethyl group introduces a chiral center, which can dramatically alter binding affinity and selectivity in biological assays compared to achiral analogs like (2-Methoxyethyl)(2-phenylethyl)amine . Furthermore, the combination of the 2-methoxyethyl side chain and the aromatic ring dictates specific solubility, lipophilicity, and reactivity profiles that cannot be replicated by simple alkylamine alternatives . Even seemingly minor structural changes can lead to significant differences in ADME properties or synthetic utility, making the precise compound essential for reproducible results in SAR exploration, asymmetric catalysis, and medicinal chemistry campaigns.

Quantitative Evidence Guide for (2-Methoxyethyl)(1-phenylethyl)amine (CAS 1019499-28-5): Head-to-Head Comparisons with Key Analogs


Purity and Physical Form: (2-Methoxyethyl)(1-phenylethyl)amine vs. (2-Methoxyethyl)(2-phenylethyl)amine

While both compounds share the same molecular formula (C11H17NO) and nominal molecular weight (179.26 g/mol), (2-Methoxyethyl)(1-phenylethyl)amine is reliably supplied as a liquid at room temperature with a specified purity of 95% . In contrast, key physical property data, such as physical form and storage conditions, for the 2-phenylethyl isomer are not readily available from major vendors, introducing uncertainty in handling and experimental planning .

Analytical Chemistry Medicinal Chemistry Procurement

Structural Isomer Differentiation: Impact of Phenyl Group Position on Molecular Descriptors

The 1-phenylethyl isomer (target) and 2-phenylethyl isomer (comparator) are structurally distinct. This is confirmed by their unique InChI Keys: GQGYWDLGMZPBIB-UHFFFAOYSA-N for the target compound and MNWXPJSEFTZSDU-UHFFFAOYSA-N for the 2-phenylethyl analog . This difference in substitution pattern directly impacts calculated physicochemical properties relevant to drug-likeness and permeability, such as topological polar surface area (TPSA) and LogP, though experimental data for these specific isomers is limited .

Computational Chemistry Drug Design SAR

Chiral Center: A Differentiator for Asymmetric Synthesis and Chiral Resolution Studies

(2-Methoxyethyl)(1-phenylethyl)amine contains a chiral center at the carbon atom bearing the phenyl and methyl groups (the 1-phenylethyl moiety) . This is a key differentiator from achiral analogs like (2-Methoxyethyl)(2-phenylethyl)amine . The presence of this stereocenter makes the compound valuable as a chiral building block for the synthesis of enantiomerically pure pharmaceuticals or as a model compound for developing chiral separation methods. While specific enantiomeric excess (ee) data for the commercial racemic mixture is not provided, the inherent chirality is a verifiable structural feature with significant implications for downstream applications.

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Limited Biological Activity Data: A Critical Consideration for Target-Based Screening

A comprehensive search of public databases (PubChem, ChEMBL, BindingDB) reveals a notable absence of primary literature-reported biological activity data for (2-Methoxyethyl)(1-phenylethyl)amine, including IC50, Ki, or EC50 values against specific protein targets [1]. In contrast, numerous phenylethylamine analogs, particularly those with specific substitution patterns on the aromatic ring, have well-documented activities at GPCRs (e.g., 5-HT2A) and enzymes (e.g., PNMT) [2]. This lack of data does not diminish the compound's utility as a building block but is a critical piece of information for researchers planning target-based screening campaigns. The compound represents a true 'novel chemical space' opportunity rather than a tool compound with a predefined mechanism of action.

Biological Assay Screening Data Reproducibility

High-Value Application Scenarios for (2-Methoxyethyl)(1-phenylethyl)amine (CAS 1019499-28-5) Based on Verified Differentiation


Asymmetric Synthesis and Chiral Building Block

The presence of a chiral center in (2-Methoxyethyl)(1-phenylethyl)amine makes it a suitable candidate for use as a chiral auxiliary or building block in the asymmetric synthesis of more complex molecules, such as pharmaceuticals or natural products. Its 95% purity and liquid form facilitate its use in standard organic reactions . Unlike achiral analogs, it can be used to introduce stereochemical complexity in a controlled manner, a critical requirement for generating enantiopure drug candidates .

Medicinal Chemistry Exploration of Novel Chemical Space

Given the lack of publicly reported biological activity data, this compound represents an opportunity for researchers to explore under-investigated chemical space. Its unique combination of a 2-methoxyethyl side chain and a 1-phenylethyl group provides a distinct pharmacophore that could yield novel interactions with biological targets . This is particularly valuable in early-stage drug discovery where novelty and unexplored SAR are prioritized over well-characterized, but potentially crowded, chemotypes .

Development of Chiral Chromatographic Methods

The compound's chiral nature and liquid physical form make it a practical candidate for developing and validating chiral separation methods (e.g., HPLC, SFC). Its well-defined structure and availability in high purity (95%) provide a reliable racemic mixture for method optimization aimed at resolving enantiomers, a common requirement in pharmaceutical analysis .

Reference Standard for Analytical Chemistry

With its defined molecular weight (179.26 g/mol), known purity (95%), and liquid state at room temperature, (2-Methoxyethyl)(1-phenylethyl)amine can serve as a useful reference standard for calibrating analytical instruments or validating synthetic procedures. Its distinct InChI Key (GQGYWDLGMZPBIB-UHFFFAOYSA-N) ensures unambiguous identification in databases, a key requirement for reproducible analytical work .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Methoxyethyl)(1-phenylethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.